1-[2-(But-3-en-1-yl)oxiran-2-yl]-N-(2-phenylaziridin-1-yl)methanimine
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Overview
Description
1-[2-(But-3-en-1-yl)oxiran-2-yl]-N-(2-phenylaziridin-1-yl)methanimine is a complex organic compound that features both oxirane and aziridine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(But-3-en-1-yl)oxiran-2-yl]-N-(2-phenylaziridin-1-yl)methanimine typically involves multiple steps. One common approach is the reaction of (S)-2-(But-3-en-1-yl)oxirane with an appropriate aziridine derivative under controlled conditions. For example, the reaction can be carried out in tetrahydrofuran (THF) at low temperatures, followed by quenching with a suitable reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
1-[2-(But-3-en-1-yl)oxiran-2-yl]-N-(2-phenylaziridin-1-yl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The aziridine ring can be reduced to form amines.
Substitution: Both the oxirane and aziridine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction of the aziridine ring produces primary or secondary amines.
Scientific Research Applications
1-[2-(But-3-en-1-yl)oxiran-2-yl]-N-(2-phenylaziridin-1-yl)methanimine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(But-3-en-1-yl)oxiran-2-yl]-N-(2-phenylaziridin-1-yl)methanimine involves its interaction with various molecular targets. The oxirane and aziridine rings can react with nucleophiles, leading to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules. This reactivity underlies its potential biological and medicinal applications.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(But-3-en-1-yl)oxirane: A simpler compound with only the oxirane ring.
N-Phenylaziridine: Contains only the aziridine ring.
Uniqueness
1-[2-(But-3-en-1-yl)oxiran-2-yl]-N-(2-phenylaziridin-1-yl)methanimine is unique due to the presence of both oxirane and aziridine functional groups in a single molecule. This dual functionality enhances its reactivity and versatility in various chemical and biological applications.
Properties
CAS No. |
394204-17-2 |
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Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
1-(2-but-3-enyloxiran-2-yl)-N-(2-phenylaziridin-1-yl)methanimine |
InChI |
InChI=1S/C15H18N2O/c1-2-3-9-15(12-18-15)11-16-17-10-14(17)13-7-5-4-6-8-13/h2,4-8,11,14H,1,3,9-10,12H2 |
InChI Key |
RFMJHRBJMWHOFD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1(CO1)C=NN2CC2C3=CC=CC=C3 |
Origin of Product |
United States |
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